![molecular formula C27H30N2O2S B11613905 3-(3-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11613905.png)
3-(3-methoxyphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-(3-METHOXYPHENYL)-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a benzoquinazoline and a cyclohexane ring, with additional functional groups such as a methoxyphenyl and a propylsulfanyl group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps, including the formation of the spiro connection and the introduction of the functional groups. One common synthetic route involves the use of a benzoquinazoline precursor, which undergoes a series of reactions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoquinazoline ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
3-(3-METHOXYPHENYL)-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the propylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share a similar aromatic structure and have been studied for their biological activities.
Benzothiophene Derivatives: These compounds also feature sulfur atoms and have applications in medicinal chemistry.
Uniqueness
The uniqueness of 3-(3-METHOXYPHENYL)-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its combination of a spiro structure with diverse functional groups, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C27H30N2O2S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H30N2O2S/c1-3-16-32-26-28-24-22-13-6-5-10-19(22)18-27(14-7-4-8-15-27)23(24)25(30)29(26)20-11-9-12-21(17-20)31-2/h5-6,9-13,17H,3-4,7-8,14-16,18H2,1-2H3 |
InChI Key |
PFYFRHQGUOVOQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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